GPR35 Agonist Potency of Bufrolin vs. Sodium Cromoglycate and Nedocromil Sodium
Bufrolin is a high-potency agonist of the human GPR35 receptor, a feature not shared by its close structural analogs sodium cromoglycate and nedocromil sodium, which are only modest agonists [1]. The study by MacKenzie et al. (2014) identified Bufrolin and lodoxamide as having significantly higher potency at human GPR35 compared to cromolyn and nedocromil, establishing them as superior tool compounds for probing GPR35 function [1].
| Evidence Dimension | GPR35 Agonist Potency (Relative) |
|---|---|
| Target Compound Data | High potency agonist |
| Comparator Or Baseline | Sodium cromoglycate (cromolyn disodium) and nedocromil sodium: Reported modest potency |
| Quantified Difference | Potency not directly quantified as EC50 in the provided text, but explicitly stated as 'high potency' versus 'modest potency' of comparators [1]. |
| Conditions | In vitro pharmacological assays measuring GPR35 activation [1]. |
Why This Matters
For researchers investigating GPR35, the choice of Bufrolin over other mast cell stabilizers is critical, as its higher potency translates to more robust and reliable signal transduction in cellular assays.
- [1] MacKenzie AE, Caltabiano G, Kent TC, Jenkins L, McCallum JE, Hudson BD, Nicklin SA, Fawcett L, Markwick R, Charlton SJ, Milligan G. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Mol Pharmacol. 2014 Jan;85(1):91-104. View Source
